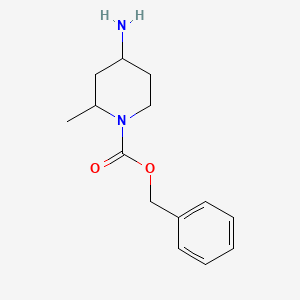

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester

説明

Systematic nomenclature and structural identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The compound belongs to the broader class of benzyl piperidinecarboxylates, with the systematic name reflecting the specific positioning of substituents on the piperidine ring scaffold. The molecular architecture incorporates a piperidine ring system as the central structural feature, with an amino group positioned at the 4-position and a methyl substituent at the 2-position, while the nitrogen atom at position 1 carries a carboxylic acid benzyl ester functionality.

The compound's molecular formula is established as Carbon-14 Hydrogen-20 Nitrogen-2 Oxygen-2, corresponding to a molecular weight of 248.32 grams per mole, placing it within the intermediate molecular weight range typical of pharmaceutical intermediates and synthetic building blocks. The structural identification relies on the systematic positioning of functional groups according to Hantzsch-Widman nomenclature principles, which provide a standardized framework for naming heterocyclic compounds with up to ten ring members. The piperidine core represents a saturated six-membered heterocyclic ring containing five methylene bridges and one amine bridge, consistent with the fundamental definition of piperidine as an organic compound with the molecular formula of five methylene units and one nitrogen-hydrogen unit.

The benzyl ester portion of the molecule consists of a carboxylate group esterified with a benzyl group, creating a relatively bulky and lipophilic character that significantly influences the compound's physical and chemical properties. The systematic name precisely indicates the stereochemical relationships between substituents, particularly important given that the compound can exist in multiple isomeric forms depending on the specific stereochemical configuration at various positions on the piperidine ring. Related compounds in the chemical literature include the stereoisomeric (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, which shares the same molecular formula but differs in the positioning of the amino group, demonstrating the importance of precise nomenclature in distinguishing closely related structures.

Historical context in heterocyclic chemistry research

The development of piperidine chemistry traces its origins to the pioneering work of nineteenth-century chemists who first isolated and characterized this fundamental heterocyclic system. Piperidine was initially reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the systematic naming for this important heterocyclic compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational synthetic methodology that would influence subsequent developments in heterocyclic chemistry for generations.

The historical progression of piperidine derivative chemistry reflects broader trends in heterocyclic research, particularly the systematic exploration of substitution patterns and functional group modifications that emerged during the early twentieth century. The development of systematic nomenclature systems, particularly the Hantzsch-Widman system named for Arthur Rudolf Hantzsch and Karl Oskar Widman, provided the theoretical framework necessary for the precise identification and classification of complex piperidine derivatives. This nomenclature system established standardized prefixes and stems that indicate both the type of heteroatom present and the degree of saturation within the ring system, enabling chemists to communicate structural information with unprecedented precision.

Industrial applications of piperidine chemistry emerged during the mid-twentieth century with the development of large-scale synthetic methodologies, particularly the catalytic hydrogenation of pyridine using molybdenum disulfide catalysts. This industrial process represented a significant advancement in heterocyclic chemistry, providing access to piperidine and its derivatives on a scale that supported extensive research into structural modifications and functional group elaborations. The development of specialized synthetic methodologies for introducing amino and carboxylate functionalities at specific positions on the piperidine ring system has been driven by the recognition of these compounds as valuable intermediates in pharmaceutical chemistry and materials science.

Contemporary research in piperidine derivative chemistry has been influenced by advances in stereochemical control and regioselective synthetic methodologies, enabling the preparation of complex structures such as this compound with high precision and reproducibility. The development of multicomponent reactions and cascade synthetic processes has provided new pathways for constructing substituted piperidine systems, representing a significant evolution from the early synthetic approaches that relied primarily on direct modification of the parent piperidine structure.

Position within piperidine derivative classification systems

The classification of this compound within broader piperidine derivative systems reflects both structural and functional considerations that distinguish this compound from related heterocyclic structures. According to established chemical taxonomy systems, the compound belongs to the class of organic compounds known as piperidines, which are characterized by the presence of a piperidine ring consisting of a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This fundamental classification places the compound within the broader category of organoheterocyclic compounds, specifically within the subclass of piperidines that exhibit diverse biological and chemical activities.

The functional group classification system recognizes this compound as a member of the piperidinecarboxylic acids and derivatives subclass, reflecting the presence of the carboxylate ester functionality attached to the piperidine nitrogen atom. This classification is particularly significant because compounds within this subclass often exhibit distinct pharmacological properties and synthetic utility compared to simple piperidine derivatives. The presence of both amino and carboxylate functionalities creates opportunities for diverse chemical transformations and biological interactions that distinguish these compounds from simpler piperidine structures.

Within the specific context of substituted piperidines, the compound represents a multiply substituted derivative that incorporates both alkyl (methyl) and amino substituents on the ring system, combined with a benzyl carboxylate functionality. This substitution pattern places the compound within a specialized category of piperidine derivatives that serve as important synthetic intermediates and potential pharmaceutical building blocks. The positioning of the amino group at the 4-position and the methyl group at the 2-position creates a specific substitution pattern that can be distinguished from other isomeric forms, such as the 5-amino-2-methyl derivatives that appear frequently in pharmaceutical literature.

The stereochemical classification of the compound acknowledges the potential for multiple isomeric forms, particularly given the presence of multiple substitution sites that can exhibit different spatial arrangements. The systematic classification system accounts for both constitutional isomers, which differ in the connectivity of atoms, and stereoisomers, which differ in the spatial arrangement of atoms while maintaining the same connectivity pattern. This level of classification precision is essential for understanding the relationship between structural features and biological or chemical activity, particularly in pharmaceutical applications where stereochemical differences can result in dramatically different biological effects.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Kingdom | Organic compounds | Heterocyclic derivatives |

| Class | Piperidines | Saturated six-membered nitrogen heterocycles |

| Subclass | Piperidinecarboxylic acids | Carboxylate ester derivatives |

| Functional Group | Amino-substituted carboxylates | 4-Amino-2-methyl derivatives |

| Molecular Weight Range | Intermediate molecular weight | 248.32 g/mol |

| Stereochemical Category | Multiple potential isomers | Position-specific substitution pattern |

The classification within synthetic chemistry frameworks recognizes this compound as a versatile intermediate that can participate in various synthetic transformations, including nucleophilic substitution reactions, condensation reactions, and cyclization processes. This synthetic utility classification is particularly important for understanding the compound's role in multi-step synthetic sequences and its potential as a building block for more complex molecular architectures. The presence of multiple reactive sites, including the amino group, the ester functionality, and the aromatic benzyl moiety, provides numerous opportunities for further chemical elaboration and structural modification.

特性

IUPAC Name |

benzyl 4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-13(15)7-8-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCFYFUPEUQVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrolysis and Esterification Route

A well-documented method involves starting from 4-methyl-2-cyanopiperidine:

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

The nitrile group is hydrolyzed under reflux with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. The reaction is typically carried out at 100 ± 5 °C for about 5 hours, followed by solvent removal under reduced pressure.Step 2: Esterification to Benzyl or Ethyl Ester

The carboxylic acid hydrochloride is esterified using benzyl alcohol or ethanol in the presence of thionyl chloride or other activating agents. For benzyl ester formation, benzyl alcohol and acid catalysts like sulfuric acid are used. The reaction conditions involve reflux and stirring for several hours, followed by purification steps such as filtration and distillation.Step 3: Purification and Isomer Separation

The reaction mixture is treated with mixed solvents (e.g., methyl tert-butyl ether and ethanol) to separate cis and trans isomers by crystallization and filtration. The trans isomer, which is typically the desired product, is isolated from the mother liquor.

Amino Group Introduction by Reduction

Nitro or Azide Reduction

If the amino group is introduced as a nitro or azide substituent, catalytic hydrogenation using catalysts such as 5% Ru/C or 10% Pd/C under hydrogen atmosphere is performed. The reaction is carried out in aqueous alkaline media or acetic acid at elevated temperature and pressure (e.g., 100 °C, 15 bar H2) for extended periods (up to 20 hours) to ensure complete reduction.One-Pot Protection and Esterification

After reduction, the amino group can be protected using Boc-anhydride to facilitate further transformations or purification. Esterification can be performed without isolation of intermediates to improve overall yield.

Cyclization and Functional Group Introduction

Cyclization to Form Piperidine Ring

The piperidine ring can be formed by cyclization of suitable diamine precursors such as 1,5-diaminopentane or by intramolecular reactions involving substituted intermediates. For example, reaction with chloroform under alkaline conditions followed by azide substitution and reduction leads to functionalized piperidine derivatives.Methyl Group Introduction

The methyl substituent at the 2-position can be introduced via alkylation or by using methyl-substituted starting materials such as 4-methyl-2-cyanopiperidine.

Comparative Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

Reaction Yields and Purity

The hydrolysis and esterification steps generally provide good yields (up to 80-90%) when carefully controlled. The choice of esterification catalyst and solvent system significantly affects the purity and yield of the benzyl ester.Isomer Control

Separation of cis/trans isomers is critical, as the biological activity depends on stereochemistry. Methods involving selective crystallization and chiral resolution (e.g., with L-tartaric acid) are effective to obtain the desired stereoisomer.Catalyst Reusability

In hydrogenation steps, catalysts such as Ru/C can be reused, but yields and isomer ratios depend on catalyst recovery and purification procedures.Industrial Scale Considerations Continuous flow reactors and precise temperature control improve scalability and reproducibility. Efficient purification techniques such as flash chromatography and recrystallization are employed to meet pharmaceutical-grade standards.

化学反応の分析

Types of Reactions

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

科学的研究の応用

The biological activity of 4-amino-2-methyl-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that this compound exhibits:

- Antiviral Properties : Studies have shown that derivatives of piperidine, including this compound, can inhibit HIV reverse transcriptase with an effective concentration (EC50) of approximately 10 µM, suggesting potential as an antiviral agent.

- Antimicrobial Activity : Various derivatives have been screened for antibacterial properties. Results indicated significant inhibitory effects on bacterial growth, highlighting their potential as antimicrobial agents.

Case Study 1: Antiviral Activity

A notable study evaluated the antiviral activity of piperidine derivatives against HIV. The findings demonstrated that certain derivatives exhibited promising antiviral effects while maintaining selectivity against other viral enzymes. This suggests that compounds like this compound could be further developed for HIV treatment.

Case Study 2: Antimicrobial Screening

In a comprehensive investigation into the antimicrobial properties of piperidine derivatives, several compounds were found to significantly inhibit bacterial growth. This screening underscores the potential of this compound as a candidate for developing new antibacterial therapies.

Synthesis and Development

The synthesis of this compound typically involves several organic synthesis techniques. These include:

- Starting Materials : The synthesis often begins with readily available piperidine derivatives.

- Reactions : Key reactions may include hydrogenation, esterification, and various coupling reactions to introduce the amino and carboxylic acid functionalities.

The synthetic pathways are crucial for optimizing yield and purity in the development of this compound for pharmaceutical applications .

作用機序

The mechanism of action of 4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active piperidine derivative, which can further interact with biological targets.

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester and its analogs:

生物活性

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester (CAS No. 1284084-57-6) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, an amino group, and a benzyl ester functional group, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound, including its biochemical interactions, cellular effects, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molar mass of 262.35 g/mol. Its structural characteristics allow it to participate in various biochemical reactions and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The compound may function as a ligand in receptor binding studies, potentially modulating enzyme activity or influencing biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Interaction : Its structure allows for interaction with various G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Biological Activity Overview

Recent research has highlighted the following biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antitumor Studies : In vitro assays demonstrated that compounds with similar piperidine structures inhibited cell proliferation in cancer models. For instance, studies on related piperidine derivatives showed significant cytotoxicity against breast and lung cancer cell lines .

- Inflammation Models : Research on analogs indicated that modifications to the piperidine structure can enhance anti-inflammatory properties, as evidenced by reduced COX-2 activity in animal models .

- Neuropharmacological Applications : Investigations into GPCR interactions revealed that compounds with similar scaffolds could modulate serotonin receptors, suggesting potential applications in treating mood disorders and addiction .

Q & A

Q. What are the optimal reaction conditions for synthesizing derivatives of 4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, heating the parent compound with halogenated pyrimidines (e.g., 2-chloro-5-fluoro-pyrimidine) in polar aprotic solvents like DMF or IPA at 100°C for 6–7 hours yields derivatives. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts. Purification via silica gel chromatography with gradients of DCM/IPA/hexane is recommended. Yields range from 40–70% depending on substituents .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : Due to insufficient toxicological data, treat as hazardous. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure:

- Eye : Flush with water for 10–15 minutes.

- Skin : Wash with soap and water for 15 minutes.

- Ingestion : Rinse mouth and seek medical attention.

Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Q. What purification techniques are effective for isolating derivatives?

Q. How can the purity of synthesized derivatives be validated?

- Methodological Answer : Use a combination of:

Q. What solvents are compatible with this compound during reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are ideal for SN2 reactions. For acid-sensitive intermediates, IPA or THF with TEA minimizes ester hydrolysis. Avoid protic solvents (e.g., water, methanol) unless under controlled pH .

Advanced Research Questions

Q. How does pH influence the formation of benzyl ester bonds in derivatives?

- Methodological Answer : Acidic conditions (pH 4–6) favor ester bond formation via quinone methide intermediates, while neutral pH (7–8) promotes competing reactions with amino groups (e.g., protein incorporation). Monitor using:

- Ion Chromatography (IC) : Quantify glucuronic acid release after alkali treatment.

- Solid-State ¹³C NMR : Detect ester carbonyl signals at ~170 ppm.

Table 1 : pH vs. Benzyl Ester Bond Formation

| pH | Bond Formation Efficiency | Dominant Pathway |

|---|---|---|

| 4 | High (≥80%) | Esterification |

| 6 | Moderate (~50%) | Competitive glycosylation |

| 7 | Low (≤20%) | Protein adduct formation |

| . |

Q. What advanced techniques characterize reaction intermediates and kinetics?

- Methodological Answer :

- Time-Resolved FTIR : Track carbonyl stretching (1650–1750 cm⁻¹) to monitor esterification in real-time.

- GC-MS : Identify volatile byproducts (e.g., benzyl alcohol).

- Kinetic Modeling : Fit pseudo-first-order rate constants (k) using UV-Vis data at 296 nm (quinone methide λₘₐₓ) .

Q. How can derivatives be functionalized for bioconjugation applications?

- Methodological Answer : Introduce click chemistry handles (e.g., azide/alkyne) via:

Q. What strategies resolve contradictions in reaction yields across studies?

- Methodological Answer : Contradictions often arise from:

Q. How are computational methods (e.g., MD simulations) applied to study this compound?

- Methodological Answer :

Molecular dynamics (MD) simulations (AMBER force field) predict: - Solvent Accessibility : Benzyl ester’s hydrophobic interactions in aqueous DMF.

- Torsional Barriers : Piperidine ring puckering (ΔG ≈ 2–3 kcal/mol).

Validate with X-ray crystallography (CCDC deposition recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。